molecular formula C14H11ClN2O3S B6455625 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548975-75-1

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455625
CAS No.: 2548975-75-1
M. Wt: 322.8 g/mol
InChI Key: VSIYRXPENRQZSM-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a chemical compound commonly referred to as Clomiphene. Clomiphene is a synthetic compound used in the treatment of infertility, ovulation induction and the treatment of polycystic ovarian syndrome. It is a selective estrogen receptor modulator (SERM) which means it has both estrogen agonist and antagonist properties. Clomiphene has been used for over 40 years and is one of the most widely used fertility drugs in the world.

Scientific Research Applications

Clomiphene has been extensively studied and is used in a wide variety of scientific research applications. Clomiphene has been used to study the effects of estrogen on the body, including the effects on fertility, ovulation and the menstrual cycle. Clomiphene has also been used to study the effects of estrogen on the development of cancer cells, as well as the effects of estrogen on the cardiovascular system. Additionally, clomiphene has been used to study the effects of estrogen on the immune system, as well as the effects of estrogen on the brain.

Mechanism of Action

Clomiphene works by binding to the estrogen receptor and blocking the action of estrogen in the body. By blocking the action of estrogen, clomiphene can induce ovulation and increase the chances of conception. Additionally, clomiphene can inhibit the growth of cancer cells and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects
Clomiphene has a variety of biochemical and physiological effects. Clomiphene can stimulate the production of follicle stimulating hormone (FSH) and luteinizing hormone (LH), which can induce ovulation. Additionally, clomiphene can increase the production of progesterone, which can help to maintain a pregnancy. Clomiphene can also reduce the risk of miscarriage and reduce the risk of ectopic pregnancy.

Advantages and Limitations for Lab Experiments

Clomiphene has a number of advantages and limitations for lab experiments. Clomiphene is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, clomiphene has a wide range of applications and can be used to study a variety of physiological and biochemical processes. However, clomiphene can be toxic in high doses and should be handled with caution. Additionally, clomiphene can interact with other drugs and should not be used in combination with certain medications.

Future Directions

Clomiphene has a wide range of applications and can be used to study a variety of physiological and biochemical processes. In the future, clomiphene could be used to study the effects of estrogen on the development of cancer cells, as well as the effects of estrogen on the cardiovascular system. Additionally, clomiphene could be used to study the effects of estrogen on the immune system, as well as the effects of estrogen on the brain. Additionally, clomiphene could be used to study the effects of estrogen on metabolism and its role in weight management. Finally, clomiphene could be used to study the effects of estrogen on the reproductive system and its role in fertility.

Synthesis Methods

Clomiphene is synthesized from 4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione. The synthesis of clomiphene is a multi-step process which involves the reduction of the benzothiadiazine-1,1,3-trione to a thiol and the subsequent reaction of the thiol with 4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione. The synthesis of clomiphene is a complex process and requires an experienced chemist to ensure that the desired product is obtained.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-9-8-10(15)6-7-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIYRXPENRQZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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